molecular formula C17H11BrN2S2 B2700078 (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile CAS No. 423734-67-2

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile

Cat. No.: B2700078
CAS No.: 423734-67-2
M. Wt: 387.31
InChI Key: RDQQDEXSRGETAX-JYRVWZFOSA-N
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Description

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile is a complex organic compound that features a thiazole ring, a bromophenyl group, and a methylthiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a bromophenyl derivative with a thioamide under acidic conditions.

    Introduction of the Acrylonitrile Group: The thiazole intermediate is then reacted with an appropriate acrylonitrile derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler hydrocarbon.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for pharmaceutical research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics to polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-phenylthiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile: Lacks the bromine atom, which could affect its reactivity and biological activity.

    (Z)-2-(4-(3-chlorophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile: Contains a chlorine atom instead of bromine, which might result in different chemical and biological properties.

Uniqueness

The presence of the bromine atom in (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile makes it unique compared to its analogs. Bromine can influence the compound’s reactivity, stability, and interactions with biological targets, potentially leading to distinct properties and applications.

Properties

IUPAC Name

(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2S2/c1-11-5-6-21-16(11)8-13(9-19)17-20-15(10-22-17)12-3-2-4-14(18)7-12/h2-8,10H,1H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQQDEXSRGETAX-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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